4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is a compound that features a tetrahydrofuran ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. One common method involves the reaction of tetrahydrofuran-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The tetrahydrofuran ring can undergo oxidation to form various derivatives.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol.
Peptide Coupling: DIC, HOBt, and other coupling reagents.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine.
Peptides: Coupling reactions with other amino acids or peptides.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)butanoic acid
- ®-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
- 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
Uniqueness
4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions in synthetic and biological systems.
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
XPLRZNDPTQWMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O |
Origin of Product |
United States |
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